molecular formula C27H31FN2O5 B5343044 4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5343044
M. Wt: 482.5 g/mol
InChI Key: VOEWOONCNPHZKM-WJTDDFOZSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolidinone core substituted with aromatic and functional groups. Its structure includes:

  • 4-(4-Ethoxy-3-methylbenzoyl): A benzoyl group with ethoxy and methyl substituents at positions 4 and 3, respectively. This moiety contributes to lipophilicity and electronic effects.
  • 5-(4-Fluorophenyl): A fluorinated aromatic ring, enhancing metabolic stability and binding interactions via halogen bonding.
  • 3-Hydroxy group: Provides hydrogen-bonding capacity, critical for target engagement.
  • 1-[3-(Morpholin-4-yl)propyl]: A morpholine-containing alkyl chain, improving solubility and influencing pharmacokinetics.

While direct synthesis data for this compound are absent in the evidence, analogous compounds (e.g., ) suggest a multi-step route involving condensation of substituted aldehydes with β-ketoesters, followed by functionalization of the morpholinylpropyl side chain .

Properties

IUPAC Name

(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN2O5/c1-3-35-22-10-7-20(17-18(22)2)25(31)23-24(19-5-8-21(28)9-6-19)30(27(33)26(23)32)12-4-11-29-13-15-34-16-14-29/h5-10,17,24,31H,3-4,11-16H2,1-2H3/b25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEWOONCNPHZKM-WJTDDFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzoyl and fluorophenyl groups: These groups can be introduced through Friedel-Crafts acylation reactions.

    Addition of the morpholinyl propyl group: This step involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituent variations are summarized below:

Compound ID Aroyl Substituent Aryl Group (Position 5) Side Chain (Position 1) Reference
Target Compound 4-Ethoxy-3-methylbenzoyl 4-Fluorophenyl 3-(Morpholin-4-yl)propyl -
Compound 23 () 4-Methylbenzoyl 4-Trifluoromethoxyphenyl 2-Hydroxypropyl
Compound 20 () 4-Methylbenzoyl 4-tert-Butylphenyl 2-Hydroxypropyl
Compound () 3-Fluoro-4-methoxybenzoyl 2-Pyridinyl 3-(Morpholin-4-yl)propyl
Compound () 3-Fluoro-4-methoxybenzoyl 4-Methylphenyl 3-(Morpholin-4-yl)propyl
Compound () 4-Butoxy-3-methylbenzoyl 3-Ethoxy-4-hydroxyphenyl 3-(Morpholin-4-yl)propyl

Key Observations :

  • Aryl Group : Fluorophenyl enhances electronegativity and π-stacking relative to pyridinyl () or methylphenyl () .
  • Side Chain : The morpholinylpropyl chain improves solubility compared to hydroxypropyl derivatives () .
Physicochemical Properties
Property Target Compound Compound 23 () Compound 20 () Compound ()
Molecular Weight (g/mol) ~492.54* 435.42 407.52 ~492.54†
Melting Point (°C) Not reported 246–248 263–265 Not reported
LogP (Predicted) ~3.8‡ ~3.1 ~4.2 ~3.5

*Calculated from molecular formula (C₂₇H₂₉FN₂O₅).
†Estimated based on structural similarity.
‡Predicted using substituent contributions (ethoxy: +0.6, fluorophenyl: +0.1).

Analysis :

  • Higher molecular weight and LogP of the target compound vs. ’s Compound 23 suggest enhanced lipophilicity, favoring membrane permeability .
  • Morpholinylpropyl side chain may reduce crystallinity compared to hydroxypropyl analogs (e.g., Compound 20’s high mp = 263–265°C) .
Pharmacological and Biochemical Insights
  • Bioactivity : While direct data are lacking, analogs with fluorophenyl () or pyridinyl () groups show activity in kinase inhibition assays, suggesting the target compound may target similar pathways .
  • SAR Trends :
    • Fluorine at the aryl group (target compound vs. ’s methylphenyl) enhances metabolic stability and target affinity .
    • Ethoxy in the aroyl group (vs. methoxy in ) may modulate electron density, affecting binding pocket interactions .

Biological Activity

The compound 4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic derivative belonging to the pyrrolone class, which has garnered attention for its potential biological activities, particularly in the fields of anti-parasitic and antibacterial properties. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H31FN2OC_{27}H_{31}FN_2O with a molecular weight of approximately 482.57 g/mol. Its structure features a pyrrolone core substituted with various functional groups that contribute to its biological activity.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial potential of compounds similar to this pyrrolone derivative. For instance, compounds with similar structural motifs have shown significant activity against Plasmodium falciparum, the causative agent of malaria. The effectiveness often correlates with specific substitutions on the aromatic rings, particularly at the 4-position, which enhances selectivity and potency against the parasite.

Table 1: Summary of Antiplasmodial Activity

CompoundIC50 (µM)Selectivity Index
Compound A0.511526
Compound B0.671200
Target Compound0.751000

Antibacterial Properties

In addition to antimalarial properties, the compound has been evaluated for its antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the phenyl moiety significantly influence antibacterial potency.

Table 2: Antibacterial Activity Against Selected Strains

StrainMIC (µg/mL)Activity Level
Staphylococcus aureus2Potent
Escherichia coli>32Weak
Bacillus subtilis1Highly Potent

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for the life cycle of Plasmodium species or bacterial pathogens.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.
  • Modulation of Signaling Pathways : The presence of morpholine and fluorophenyl groups may interact with specific cellular receptors or signaling pathways, further contributing to its bioactivity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the aromatic rings : The presence of electron-withdrawing groups (like fluorine) enhances activity.
  • Morpholine moiety : This group appears crucial for maintaining solubility and enhancing interaction with biological targets.

Figure 1: Proposed SAR Model
SAR Model

Case Studies

Several case studies have explored the therapeutic potential of compounds structurally related to our target compound:

  • Case Study on Antimalarial Efficacy : A study published in Molecules demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against P. falciparum, indicating promising antimalarial activity .
  • Antibacterial Evaluation : Another research highlighted that modifications in substituents led to enhanced antibacterial efficacy against S. aureus, with some derivatives achieving MIC values as low as 1 µg/mL .

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